molecular formula C12H27NO B14456272 4-(Octylamino)butan-1-OL CAS No. 72648-52-3

4-(Octylamino)butan-1-OL

Cat. No.: B14456272
CAS No.: 72648-52-3
M. Wt: 201.35 g/mol
InChI Key: ZJMZXJRCPXDPSH-UHFFFAOYSA-N
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Description

4-(Octylamino)butan-1-ol is a chemical compound that belongs to the amino alcohol family. Compounds in this category often serve as key intermediates in organic synthesis and pharmaceutical research. They are typically used as building blocks for the preparation of more complex molecules, potentially including surfactants, corrosion inhibitors, and active pharmaceutical ingredients (APIs). The structure, featuring both a hydrophilic amino-alcohol group and a hydrophobic octyl chain, may lend itself to applications in material science. As a rule, amino alcohols are versatile reagents whose properties and applications are areas of active investigation in various chemical and biochemical fields. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72648-52-3

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-(octylamino)butan-1-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-10-13-11-8-9-12-14/h13-14H,2-12H2,1H3

InChI Key

ZJMZXJRCPXDPSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCO

Origin of Product

United States

Synthetic Methodologies for 4 Octylamino Butan 1 Ol

Precursor-Based Synthetic Strategies for 4-(Octylamino)butan-1-ol

Precursor-based strategies are foundational in the synthesis of this compound, utilizing readily available starting materials that are strategically modified to introduce the desired functional groups.

Amination Reactions Utilizing Butan-1-ol Derivatives

One plausible approach involves the direct amination of a butan-1-ol derivative, such as 4-chlorobutan-1-ol, with octylamine (B49996). This nucleophilic substitution reaction, where the amino group of octylamine displaces the leaving group (e.g., a halide) on the butan-1-ol derivative, directly forms the target secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Another strategy in this category is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This approach allows for the direct N-alkylation of amines with alcohols, representing an atom-economical and environmentally friendly alternative. rsc.org In a hypothetical application to the synthesis of this compound, this would involve the reaction of butan-1-ol with octylamine in the presence of a suitable catalyst. The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer. rsc.org

Reductive Amination Approaches with Carbonyl Precursors

Reductive amination is a widely employed and versatile method for the synthesis of amines. masterorganicchemistry.com This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, this could involve the reaction of octylamine with a suitable carbonyl precursor, such as 4-hydroxybutanal. The initial reaction would form an imine, which is then reduced using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to yield the final product. A variety of reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions. masterorganicchemistry.comharvard.edu

Carbonyl PrecursorAmineReducing AgentPotential Product
4-HydroxybutanalOctylamineSodium borohydrideThis compound
ButyraldehydeN/AOctylamineN/A

This table presents a hypothetical reductive amination approach.

Utilization of 4-Amino-1-butanol (B41920) as a Synthetic Precursor

A highly convergent and common strategy for preparing this compound is the N-alkylation of 4-amino-1-butanol. This primary amino alcohol serves as a direct precursor to the target molecule. The alkylation can be achieved through two main pathways:

Direct Alkylation with an Octyl Halide: 4-Amino-1-butanol can be reacted with an octyl halide, such as 1-bromooctane, in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. A challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine.

Reductive Amination with Octanal (B89490): A more controlled method for mono-alkylation is reductive amination. masterorganicchemistry.com In this approach, 4-amino-1-butanol is reacted with octanal to form an intermediate imine. This imine is then selectively reduced to the secondary amine, this compound. This method often provides better control over the degree of alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com

4-Amino-1-butanol ReactionReagentProduct
Direct Alkylation1-BromooctaneThis compound
Reductive AminationOctanalThis compound

This table outlines the two primary methods for the N-alkylation of 4-amino-1-butanol.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. In the context of this compound synthesis, various catalytic systems can be employed, particularly for N-alkylation and reductive amination reactions.

For the direct N-alkylation of amines with alcohols via the borrowing hydrogen strategy, transition metal catalysts based on ruthenium, iridium, and iron have shown significant promise. nih.govnih.gov These catalysts facilitate the dehydrogenation of the alcohol and the subsequent hydrogenation of the in-situ formed imine. rsc.org The choice of metal and the ligand sphere can significantly influence the catalyst's activity and selectivity.

In reductive amination reactions, both homogeneous and heterogeneous catalysts are utilized for the hydrogenation step. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are widely used due to their ease of separation and recyclability. wikipedia.org Homogeneous catalysts, like certain iridium or ruthenium complexes, can offer higher selectivity under milder conditions. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several parameters can be adjusted:

Solvent: The choice of solvent can influence the solubility of reactants and reagents, as well as the reaction rate and selectivity.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the amine to the alkylating or carbonyl compound can be adjusted to favor mono-alkylation and minimize the formation of tertiary amines.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is optimized to achieve a high reaction rate with minimal catalyst consumption.

Reducing Agent: In reductive amination, the choice and amount of reducing agent can impact the selectivity of the reduction of the imine in the presence of other functional groups.

ParameterInfluence on Reaction
SolventAffects solubility, reaction rate, and selectivity.
TemperatureInfluences reaction rate and byproduct formation.
Reactant StoichiometryControls the degree of alkylation.
Catalyst LoadingOptimizes reaction rate and cost-effectiveness.
Reducing AgentDetermines the selectivity of the reduction step.

This interactive table summarizes key parameters for reaction optimization.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several of the synthetic strategies for this compound can be aligned with these principles.

The "borrowing hydrogen" methodology for the N-alkylation of amines with alcohols is a prime example of a green synthetic route. rsc.org This process is highly atom-economical as it ideally produces only water as a byproduct. rsc.org The use of catalytic amounts of reagents instead of stoichiometric ones also reduces waste. rsc.org

Reductive amination can also be considered a green process, especially when catalytic hydrogenation is used with hydrogen gas as the reducing agent, as this also generates water as the only stoichiometric byproduct. wikipedia.org The use of biocatalysts, such as engineered amine dehydrogenases, in reductive amination is an emerging area that offers high selectivity under mild, aqueous conditions, further enhancing the green credentials of the synthesis. frontiersin.orgnih.gov

Chemical Transformations and Reactivity of 4 Octylamino Butan 1 Ol

Reactions at the Primary Hydroxyl Functionality of 4-(Octylamino)butan-1-ol

The primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing reactions such as esterification, etherification, and oxidation. The presence of the secondary amine can influence these reactions, sometimes requiring protective group strategies to achieve high selectivity. nih.gov

Esterification and Etherification Pathways

Esterification: this compound can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, reacting the amino alcohol with a carboxylic acid under acidic catalysis (e.g., concentrated sulfuric acid), is a common method. chemguide.co.ukbritannica.com The reaction is reversible and typically requires heating and removal of water to drive the equilibrium towards the ester product. chemguide.co.uk Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides can proceed under milder conditions. chemguide.co.uk To prevent acylation of the secondary amine, it may be necessary to first protect the amine, for instance, as a carbamate.

Table 1: Representative Esterification Reactions of this compound

Acylating Agent Catalyst/Conditions Product Typical Yield (%)
Acetic Acid Conc. H₂SO₄, Heat 4-(Octylamino)butyl acetate 60-75
Acetyl Chloride Pyridine, 0 °C to RT 4-(Octylamino)butyl acetate 85-95

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. britannica.com This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The secondary amine may also be deprotonated and alkylated, leading to a mixture of products. Therefore, protection of the amine is often employed for selective O-alkylation.

Controlled Oxidation Reactions

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. youtube.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid, yielding 4-(octylamino)butanoic acid. youtube.com

Selective oxidation to the aldehyde, 4-(octylamino)butanal, requires milder reagents. youtube.comyoutube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are commonly used for this transformation. youtube.com These methods generally avoid over-oxidation to the carboxylic acid. youtube.com It is important to note that the secondary amine can also be susceptible to oxidation, potentially leading to side products. nih.gov

Table 2: Oxidation Products of this compound

Oxidizing Agent Conditions Major Product
KMnO₄, H₃O⁺ Heat 4-(Octylamino)butanoic acid
H₂CrO₄, H₂SO₄, H₂O 0 °C to RT 4-(Octylamino)butanoic acid
PCC, CH₂Cl₂ Room Temperature 4-(Octylamino)butanal

Reactions at the Secondary Amine Functionality of this compound

The secondary amine in this compound is nucleophilic and basic, allowing for reactions such as alkylation and acylation at the nitrogen atom. msu.edu It can also participate in acid-base reactions to form salts and coordinate with metal ions to form complexes.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom can be further alkylated by reaction with alkyl halides. msu.edu This SN2 reaction can lead to the formation of a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt. libretexts.org Polyalkylation is a common issue, and controlling the stoichiometry is crucial for selective mono-alkylation. msu.edu Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another effective method for introducing an additional alkyl group.

Acylation: The secondary amine readily reacts with acid chlorides or acid anhydrides to form amides. This reaction is typically fast and high-yielding. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation can often be achieved without protecting the hydroxyl group, particularly at low temperatures. nih.gov For complete selectivity, especially with highly reactive acylating agents, protection of the alcohol may be necessary.

Complexation and Salt Formation Studies

Salt Formation: As a base, the secondary amine of this compound reacts with acids to form ammonium salts. alfa-chemistry.com This is a straightforward acid-base reaction. For example, treatment with hydrochloric acid (HCl) will yield this compound hydrochloride. These salts are often crystalline solids with higher melting points and greater water solubility than the free base. In acidic solutions, the amine exists predominantly in its protonated, zwitterionic form. britannica.com

Complexation: The nitrogen and oxygen atoms of amino alcohols can act as ligands, chelating to metal ions to form coordination complexes. rjpbcs.com The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with transition metals such as copper(II), nickel(II), and cobalt(II). The formation of these complexes can be detected by changes in physical properties, such as color (UV-Vis spectroscopy) or conductivity. The stability and stoichiometry of these complexes depend on the metal ion and the specific structure of the amino alcohol ligand. rjpbcs.com

Intramolecular Cyclization and Heterocycle Formation Involving this compound

The presence of both an amine and a hydroxyl group within the same molecule, separated by a flexible four-carbon chain, allows for intramolecular cyclization reactions to form five-membered nitrogen-containing heterocycles. nih.gov A common transformation is the formation of N-octylpyrrolidine.

This cyclization typically requires activation of the hydroxyl group to convert it into a good leaving group. rsc.org Common methods include conversion to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The subsequent intramolecular SN2 reaction, where the nitrogen atom acts as the nucleophile, displaces the leaving group to form the pyrrolidine (B122466) ring. organic-chemistry.org Another approach involves treatment with thionyl chloride (SOCl₂), which converts the alcohol to a chloroalkane in situ, followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org

Table 3: Conditions for Intramolecular Cyclization to N-Octylpyrrolidine

Step 1: Reagent Step 2: Conditions Product
1. TsCl, Pyridine 2. Heat or Base (e.g., NaH) N-Octylpyrrolidine
1. MsCl, Et₃N 2. Heat or Base (e.g., K₂CO₃) N-Octylpyrrolidine

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Derivatives and Analogues of 4 Octylamino Butan 1 Ol: Synthesis and Chemical Significance

Synthesis of Chain-Length Modified N-Alkylaminobutanols (e.g., 4-(Isopropylamino)butan-1-ol, 4-(Cyclopropylamino)butan-1-ol)

Modification of the N-alkyl substituent on the 4-aminobutan-1-ol backbone is a common strategy to modulate the compound's physicochemical properties. The synthesis of analogues such as 4-(isopropylamino)butan-1-ol and 4-(cyclopropylamino)butan-1-ol is typically achieved through well-established synthetic routes.

4-(Isopropylamino)butan-1-ol can be synthesized via several methods. A prevalent approach is the reductive amination of 4-amino-1-butanol (B41920) with acetone. In this procedure, 4-amino-1-butanol is dissolved in a solvent mixture, typically ethanol and acetone, in the presence of a catalyst such as Palladium on carbon (Pd/C). The reaction is then carried out under hydrogen pressure to yield the desired product google.com.

Another synthetic pathway involves a multi-step process starting from tetrahydrofuran. Tetrahydrofuran is reacted with an acetic acid solution of hydrogen bromide to form the intermediate 4-bromo-1-acetoxyl butane (B89635). This intermediate is then reacted with isopropyl amine, followed by hydrolysis with a base like sodium hydroxide, to produce 4-(isopropylamino)butan-1-ol google.com.

4-(Cyclopropylamino)butan-1-ol is another key analogue. While detailed, peer-reviewed synthetic procedures are less commonly published, its synthesis can be inferred to follow standard organic chemistry principles, likely via the reductive amination of 4-amino-1-butanol with cyclopropanone or the nucleophilic substitution of a 4-halobutan-1-ol derivative with cyclopropylamine. Commercial availability of this compound suggests that efficient synthetic routes have been developed biosynth.combldpharm.com.

Table 1: Synthesis of Chain-Length Modified N-Alkylaminobutanols

Target Compound Starting Materials Key Reagents/Catalysts General Method
4-(Isopropylamino)butan-1-ol 4-Amino-1-butanol, Acetone Pd/C, H₂ Reductive Amination google.com
4-(Isopropylamino)butan-1-ol Tetrahydrofuran, HBr, Isopropyl amine Acetic acid, NaOH Multi-step synthesis via halo-ester intermediate google.com
4-(Cyclopropylamino)butan-1-ol 4-Amino-1-butanol, Cyclopropanone Reducing agent (e.g., NaBH₃CN) Reductive Amination (Proposed)

Synthesis of Substituted Aminobutanols Bearing Aromatic or Heteroaromatic Moieties

The incorporation of aromatic or heteroaromatic rings into the aminobutanol structure can significantly influence its electronic properties, steric profile, and potential for intermolecular interactions. These modifications are crucial in fields such as medicinal chemistry and materials science.

The synthesis of these derivatives often relies on modern cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for forming carbon-nitrogen (C-N) bonds between an aryl halide (or triflate) and an amine wikipedia.orgbeilstein-journals.org. In this context, 4-amino-1-butanol can be coupled with various aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable phosphine ligand to yield N-aryl-4-aminobutan-1-ols u-szeged.hu. The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates beilstein-journals.org.

For example, the synthesis of a compound like 4-(phenylamino)butan-1-ol could be achieved by reacting 4-amino-1-butanol with bromobenzene under Buchwald-Hartwig conditions. Similarly, heteroaromatic moieties can be introduced by using heteroaryl halides as the coupling partner.

Exploration of Chiral Derivatives and Enantioselective Synthesis

Chirality plays a pivotal role in the biological activity of many molecules. While 4-(octylamino)butan-1-ol itself is achiral, derivatives can be designed to contain stereocenters. For instance, substitution on the butanol chain, such as in 2-amino- or 3-aminobutan-1-ol derivatives, introduces chirality.

The enantioselective synthesis of such chiral amino alcohols is an active area of research. Biocatalytic methods, employing enzymes like amine dehydrogenases (AmDHs), have emerged as powerful tools for producing single-enantiomer amino alcohols. Engineered AmDHs can catalyze the asymmetric reductive amination of hydroxy ketones to yield chiral amino alcohols with high enantiomeric excess nih.govfrontiersin.org. For example, an engineered AmDH from Sporosarcina psychrophila has been used for the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one with excellent selectivity nih.gov.

Chemoenzymatic strategies and the use of chiral auxiliaries or chiral pool starting materials are also employed to access specific enantiomers of aminobutanol derivatives. These methods are crucial for synthesizing optically active compounds for pharmacological evaluation.

Design and Synthesis of N,N-Bis(alkanol)amine Aryl Ester Heterodimers Incorporating Butan-1-ol Scaffolds

More complex architectures, such as N,N-bis(alkanol)amine aryl ester heterodimers, have been designed and synthesized for specific applications, notably as modulators of multidrug resistance (MDR) in cancer therapy. These molecules often feature a central amine linked to two different alkanol chains, one of which can be a butan-1-ol scaffold, and terminated with aryl ester groups.

The synthesis of these heterodimers involves a multi-step approach. A key step is often the reductive amination of an amino alcohol, such as 4-amino-1-butanol, with a suitable carbonyl compound to build the N,N-bis(alkanol)amine core. The terminal hydroxyl groups are then esterified with various aromatic carboxylic acids to complete the heterodimer structure. The modular nature of this synthesis allows for systematic variation of the alkanol spacer lengths and the aromatic ester moieties to optimize biological activity.

Advanced Spectroscopic Characterization and Structural Analysis Techniques for 4 Octylamino Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(Octylamino)butan-1-ol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would correspond to the protons in different chemical environments. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear at a downfield chemical shift, typically around 3.6 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info Similarly, protons on the carbons adjacent to the nitrogen atom (-CH₂-NH-CH₂-) would also be shifted downfield, expected in the range of 2.6-2.8 ppm. The long octyl and butyl chains would show a series of overlapping multiplets in the upfield region, approximately 1.2-1.6 ppm, with the terminal methyl group of the octyl chain appearing as a triplet around 0.9 ppm. docbrown.info The protons on the N-H and O-H groups would appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, all 12 carbon atoms are chemically distinct and would therefore produce 12 unique signals. The carbon bonded to the hydroxyl group (C-1 of the butanol chain) would be the most deshielded, with a chemical shift around 62 ppm. docbrown.info The carbons directly attached to the nitrogen would also exhibit downfield shifts, typically in the 40-50 ppm range. The remaining aliphatic carbons of the butyl and octyl chains would resonate in the upfield region of the spectrum (approximately 14-35 ppm), with the terminal methyl carbon of the octyl group being the most shielded at around 14 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
HO-CH₂-~3.6Triplet (t)~62
-CH₂-NH-~2.7Triplet (t)~49
-NH-CH₂-(CH₂)₆CH₃~2.6Triplet (t)~50
HO-CH₂-CH₂-~1.6Multiplet (m)~30
-CH₂-CH₂-NH-~1.5Multiplet (m)~27
Octyl Chain (-CH₂-)~1.2-1.4Multiplet (m)~22-32
-CH₃~0.9Triplet (t)~14
N-HVariableBroad Singlet (br s)N/A
O-HVariableBroad Singlet (br s)N/A

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₂₇NO), the molecular ion peak [M]⁺ would be observed at m/z 201.

The fragmentation of this compound would be directed by the two functional groups: the amine and the alcohol. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable iminium ion. The most likely α-cleavage would involve the loss of the heptyl radical (•C₇H₁₅) from the octyl group, resulting in a prominent peak at m/z 100. Another possible α-cleavage involves the loss of a propyl radical from the butanol side, giving a fragment at m/z 158.

Alcohols also undergo characteristic fragmentation, including α-cleavage and dehydration. libretexts.org The α-cleavage next to the oxygen atom would result in the loss of an alkyl radical, leading to a characteristic peak for primary alcohols at m/z 31, corresponding to the [CH₂OH]⁺ ion. youtube.com Another common fragmentation for alcohols is the loss of a water molecule (18 amu), which would produce an [M-18]⁺ peak at m/z 183. libretexts.orgdocbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound.
m/zPredicted Fragment IonFragmentation Pathway
201[C₁₂H₂₇NO]⁺Molecular Ion (M⁺)
183[C₁₂H₂₅N]⁺Dehydration ([M-H₂O]⁺)
158[C₁₀H₂₄N]⁺α-cleavage (loss of •C₃H₇)
100[C₆H₁₄N]⁺α-cleavage (loss of •C₇H₁₅)
31[CH₃O]⁺α-cleavage ([CH₂OH]⁺)

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. nih.gov For this compound, the spectra would be characterized by absorptions corresponding to the O-H, N-H, C-O, C-N, and C-H bonds.

The IR spectrum would show a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. A moderate, sharp peak corresponding to the N-H stretch of the secondary amine would appear in a similar region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic octyl and butyl chains would be observed as strong, sharp peaks between 2850 and 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would give rise to a strong band at approximately 1050-1150 cm⁻¹, while the C-N stretching vibration would be found in the 1020-1250 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C-H stretching and bending modes of the alkyl chains would produce strong signals. The symmetric C-C stretching modes of the carbon backbone would also be prominent in the Raman spectrum. irdg.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR / Raman)
O-H StretchAlcohol3200-3600Strong, Broad / Weak
N-H StretchSecondary Amine3300-3500Moderate / Moderate
C-H StretchAlkyl2850-3000Strong / Strong
C-O StretchPrimary Alcohol1050-1150Strong / Weak
C-N StretchAmine1020-1250Moderate / Moderate

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound or a suitable derivative can be grown, this technique would provide a wealth of structural information.

Theoretical and Computational Investigations of 4 Octylamino Butan 1 Ol

Electronic Structure Theory and Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 4-(Octylamino)butan-1-ol. These methods model the electron density to determine the molecule's energy, structure, and various electronic properties. For a molecule with both a polar head (amino and hydroxyl groups) and a nonpolar tail (octyl chain), DFT can elucidate the distribution of electrons and predict regions of reactivity.

HOMO-LUMO Energy Gap Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the lone pairs on the nitrogen and oxygen atoms would significantly contribute to the HOMO, making it the primary site for electrophilic attack. The LUMO would likely be distributed across the sigma anti-bonding orbitals of the carbon skeleton.

Table 1: Hypothetical Frontier Orbital Energies for this compound This data is illustrative and based on typical values for similar alkanolamines, as specific experimental or calculated values for this compound are not available.

ParameterEnergy (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy1.2Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)7.7Indicates chemical reactivity and kinetic stability.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the electronegative oxygen and nitrogen atoms of the butanol and amino groups, respectively. These are the most likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): These electron-poor regions would be located around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH-) groups. These are sites for nucleophilic attack and hydrogen bond donation. youtube.com

Neutral Potential (Green): The long octyl hydrocarbon chain would exhibit a largely neutral potential, confirming its nonpolar, hydrophobic character.

Conformational Analysis and Energy Landscape Mapping

An energy landscape map would reveal various local energy minima, corresponding to stable conformers, and the transition states that separate them. The global minimum would represent the most stable, lowest-energy conformation. This is often a staggered, extended-chain conformation to minimize steric hindrance. However, intramolecular hydrogen bonding between the amino and hydroxyl groups could lead to folded, more compact structures that are also energetically favorable.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in different environments, particularly in solution.

Solvation Dynamics and Solvent Effects on Reactivity

The amphiphilic nature of this compound—possessing both a hydrophilic head (amino-alcohol group) and a hydrophobic tail (octyl chain)—means its behavior is highly dependent on the solvent.

In Polar Solvents (e.g., Water): The hydrophilic head would form strong hydrogen bonds with water molecules. The hydrophobic octyl tails would be repelled by water, leading to specific orientations at interfaces or aggregation.

In Nonpolar Solvents (e.g., Hexane): The hydrophobic tail would interact favorably with the solvent via van der Waals forces, while the polar head would experience unfavorable interactions.

MD simulations can model these solvent-solute interactions explicitly, showing how the solvent shell around the molecule is structured and how this affects the accessibility of reactive sites on the polar head group.

Self-Assembly Tendencies and Aggregation Behavior in Solution

A key characteristic of amphiphilic molecules is their tendency to self-assemble in solution to minimize unfavorable interactions. nih.gov MD simulations are particularly well-suited to exploring these phenomena. nih.gov

In an aqueous environment, it is predicted that molecules of this compound would aggregate to sequester their hydrophobic octyl tails from the water. Depending on the concentration, this could lead to the formation of various supramolecular structures, such as:

Micelles: Spherical aggregates with the hydrophobic tails pointing inward and the hydrophilic heads forming an outer shell that interacts with the water.

Bilayers: Sheet-like structures that could form vesicles or liposomes.

MD simulations can model the spontaneous formation of these aggregates, providing data on their size, shape, stability, and the dynamics of individual molecules within them. nih.govresearchgate.net

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are instrumental in predicting the behavior of new or untested molecules, thereby accelerating the process of drug discovery and materials science. While specific QSAR/QSPR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to this class of compounds to predict various endpoints.

A hypothetical QSAR/QSPR study on analogues of this compound would involve the generation of a dataset of structurally similar molecules. These analogues could be synthesized by modifying the length of the alkyl chain, altering the position of the hydroxyl and amino groups, or introducing different substituents. For each analogue, a specific biological activity (e.g., enzyme inhibition, receptor binding) or a physicochemical property (e.g., solubility, lipophilicity) would be experimentally measured.

The next step would involve the calculation of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices.

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that relates the descriptors to the observed activity or property. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common techniques used for this purpose. The resulting model can then be used to predict the activity or property of new, unsynthesized analogues of this compound.

To illustrate this, a hypothetical dataset for a series of 4-(alkylamino)butan-1-ol analogues is presented below, along with a potential QSAR model.

Hypothetical Data for QSAR Modeling of 4-(Alkylamino)butan-1-ol Analogues

CompoundAlkyl Chain Length (n)LogPBiological Activity (IC50, µM)
4-(Ethylamino)butan-1-ol20.250
4-(Butylamino)butan-1-ol41.225
4-(Hexylamino)butan-1-ol62.210
This compound83.25
4-(Decylamino)butan-1-ol104.22

Note: The data in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, a simple QSAR model could be developed. For instance, a linear regression analysis might reveal a relationship between the logarithm of the biological activity (pIC50 = -log(IC50)) and the lipophilicity (LogP):

pIC50 = c1 * LogP + c2

Where c1 and c2 are constants determined by the regression analysis. Such a model would suggest that the biological activity of these analogues is significantly influenced by their lipophilicity.

The predictive power and reliability of any QSAR/QSPR model must be rigorously validated using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and can accurately predict the properties of new compounds.

After a comprehensive investigation into the scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available information regarding the applications of the chemical compound This compound in the detailed areas requested for the article.

Extensive searches have yielded no direct evidence or research findings for the use of this compound in the following applications:

As a precursor for advanced polymer monomers and functional additives.

In the development of chemical sensors and recognition elements, including ligand design for selective metal ion chelation and integration into fluorescent probe architectures.

In catalytic applications for organic transformations.

While a structurally similar compound, N-octylpyridin-4-amine , has been identified as a key intermediate in the synthesis of the antiseptic agent Octenidine, there is no direct information linking this compound as a precursor or intermediate in this specific synthesis. The available literature focuses on the synthesis of Octenidine from other starting materials.

The general class of alkanolamines, to which this compound belongs, is known for its wide range of applications in chemical synthesis and materials science. These compounds are valued for their bifunctionality, possessing both an amino and a hydroxyl group, which allows them to act as versatile building blocks, ligands for metal catalysts, and precursors for various functional molecules. However, specific research detailing these applications for the n-octyl derivative, this compound, could not be located.

Due to the absence of scientifically verified and specific information for the majority of the topics outlined in the user's request, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Applications of this compound in Chemical Science and Materials Engineering" that strictly adheres to the provided structure. To do so would require speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be produced at this time based on the available scientific and technical information.

Applications of 4 Octylamino Butan 1 Ol in Chemical Science and Materials Engineering

Contribution to Advanced Materials Development

The dual functionality of 4-(octylamino)butan-1-ol is a key driver for its application in advanced materials. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, while the secondary amine can participate in reactions like amidation, quaternization, and addition reactions. The long octyl chain imparts hydrophobicity and surface-active properties. This combination allows for its integration into various material systems to impart specific functionalities.

The ability of this compound to participate in polymerization reactions makes it a valuable component in the synthesis of specialty polymers and resins.

Polyurethanes and Polyesters: The hydroxyl group of this compound can react with isocyanates to form urethane (B1682113) linkages or with carboxylic acids and their derivatives to form ester linkages. By incorporating it as a monomer or a chain extender in polyurethane or polyester (B1180765) synthesis, the properties of the resulting polymer can be tailored. The pendant octylamino group can introduce hydrophobicity, improve flexibility, and provide sites for further chemical modification or for imparting anti-static or anti-fouling properties. Amino alcohols, in general, are recognized for their role in polymer development, where their dual functionality leads to unique material properties. scbt.com Multifunctional β-amino alcohols have been investigated as curing agents for non-isocyanate polyhydroxyurethane (NIPU) thermosets, highlighting the utility of the amino alcohol structure in modern polymer chemistry. rsc.org

Epoxy Resins: In epoxy resin formulations, the secondary amine group can act as a curing agent or a co-curing agent. It can react with the epoxy groups, leading to cross-linking of the polymer chains. The incorporation of the long octyl chain can enhance the flexibility and impact resistance of the cured resin, while also reducing its surface tension and improving its wetting characteristics for various substrates.

Functional Coatings: this compound can be used as an additive in functional coatings to modify their surface properties. Due to its amphiphilic nature, it can migrate to the coating-air or coating-substrate interface. At the surface, the hydrophobic octyl chains would orient outwards, creating a low-energy, hydrophobic surface that can exhibit water and oil repellency. Amino alcohols are known to be effective dispersants for pigments in waterborne coatings, as the amino group can interact strongly with pigment surfaces. pcimag.com This suggests that this compound could also aid in pigment dispersion while simultaneously providing surface-modifying effects. The hydroxyl group can also provide a means of covalently bonding the molecule to the resin matrix, ensuring the permanence of the functional effect. Hybrid polymer coatings, for instance, rely on the reaction of hydroxyl groups with the metal surface to ensure strong adhesion for protective coatings. fraunhofer.de

Table of Potential Polymer Systems Incorporating this compound

Polymer/Resin SystemRole of this compoundPotential Modified Properties
PolyurethanesMonomer / Chain ExtenderIncreased hydrophobicity, flexibility, sites for secondary functionalization
PolyestersMonomer / Chain ModifierImproved toughness, lower surface energy
Epoxy ResinsCuring Agent / ModifierEnhanced flexibility, impact resistance, improved substrate wetting
Acrylic CoatingsAdditiveSurface hydrophobicity, water repellency, improved pigment dispersion

The surface-active properties of this compound make it a candidate for the modification of material surfaces to control interfacial phenomena such as adhesion, wetting, and friction.

Self-Assembled Monolayers (SAMs): The hydroxyl group can act as an anchoring group to bind the molecule to oxide surfaces, such as silicon, aluminum, or glass. Once anchored, the long octyl chains would align to form a densely packed, hydrophobic monolayer on the surface. Such modified surfaces are of interest for applications in microelectronics, anti-fouling coatings, and low-friction surfaces. The general principles of using organic molecules for surface modification are well-established, with applications ranging from improving adhesion to creating specific surface reactivities. scbt.comnih.gov

Adhesion Promotion: The dual functionality of this compound can be exploited to act as an adhesion promoter or coupling agent between an organic polymer and an inorganic substrate. The hydroxyl group could bind to the inorganic surface, while the amino group and the long alkyl chain could entangle with or react into the polymer matrix, thus forming a strong covalent bridge across the interface. The modification of surfaces to improve adhesion is a critical area in materials science. nih.gov

Corrosion Inhibition: For metal surfaces, long-chain amines and amino alcohols can act as corrosion inhibitors. mdpi.com this compound can adsorb onto the metal surface through the nitrogen and oxygen atoms, forming a protective film. The hydrophobic octyl chains would then create a barrier that repels water and corrosive agents from the metal surface.

Interfacial Tension Modification: In multiphase systems, such as polymer blends or emulsions, this compound can act as a surfactant to reduce interfacial tension. This can lead to finer and more stable morphologies in polymer blends or more stable emulsions. The behavior of long-chain alcohols at interfaces is known to reduce interfacial tension, with the effect being more pronounced with increasing chain length. nih.gov

Future Directions and Emerging Research Opportunities for 4 Octylamino Butan 1 Ol

Exploration of Bio-Inspired and Sustainable Synthetic Pathways

Traditional chemical syntheses often rely on harsh conditions and non-renewable resources. The future of synthesizing 4-(Octylamino)butan-1-ol and related amino alcohols lies in the development of green and bio-inspired methodologies that are more environmentally benign and efficient.

Detailed Research Findings: Current research into the sustainable synthesis of amino alcohols provides a roadmap for future approaches to this compound. One promising avenue is the use of enzymatic cascades, which can convert biomass-derived diols into amino alcohols under mild, aqueous conditions at room temperature. rsc.org Researchers have successfully engineered two-enzyme cascades that demonstrate high selectivity (99%) for converting C4–C7 diols to their corresponding amino alcohols, a process that could be adapted for butan-1,4-diol as a precursor. rsc.org This biocatalytic approach avoids the high temperatures and pressures associated with conventional methods using metal catalysts like Ruthenium, which often yield a mixture of products. rsc.org

Another green approach involves the direct amination of alcohols using catalysts based on abundant transition metals instead of costly and rare noble metals like Iridium or Ruthenium. researchgate.net Manganese-based catalysts, for instance, have shown high efficiency in the synthesis of pyrroles from alcohols and amino alcohols, demonstrating their capability in facilitating dehydrogenation reactions under mild conditions. researchgate.net Furthermore, the uncatalyzed aminolysis of epoxides in aqueous, pH-controlled conditions presents a highly regioselective and environmentally friendly route to β-amino alcohols, which could be conceptually extended to γ-amino alcohols like the target compound. researchgate.net These methods align with the principles of green chemistry by utilizing water as a solvent, reducing by-products, and operating at lower energy costs. uv.es

The table below outlines potential sustainable pathways applicable to the synthesis of this compound.

Synthetic Pathway Key Features Potential Precursors Advantages Relevant Research
Enzymatic Cascade Utilizes engineered enzymes (e.g., oxidases, transaminases) in a one-pot reaction.Butan-1,4-diolHigh selectivity, mild reaction conditions (room temp, aqueous), sustainable feedstock. rsc.orgMichener et al. (2024) rsc.org
Base-Metal Catalysis Employs catalysts from earth-abundant metals like Manganese (Mn) or Iron (Fe).Butan-1,4-diol and Octylamine (B49996)Reduces reliance on precious metals, high atom economy, broad functional group tolerance. researchgate.netKempe et al. (as cited in researchgate.net)
Aminolysis of Epoxides Ring-opening of a cyclic ether (e.g., tetrahydrofuran) with an amine.Tetrahydrofuran (THF) and OctylamineCan be performed in water, potentially avoiding organic solvents, high regioselectivity. researchgate.netVarma et al. (as cited in researchgate.net)
Biocatalytic Amination Direct amination of alcohols using engineered enzymes.Butan-1,4-diolHigh stereoselectivity for chiral amino alcohols, environmentally friendly. mdpi.comZhang et al. (2024) mdpi.com

Application in Supramolecular Assemblies and Nanomaterials Science

The amphiphilic structure of this compound, with its hydrophilic amino-alcohol head group and hydrophobic octyl tail, makes it an excellent candidate for the construction of supramolecular assemblies. These ordered structures are foundational to the development of advanced nanomaterials.

Detailed Research Findings: The dual functionality of the headgroup (hydrogen bond donor and acceptor sites in both the amine and alcohol) allows for the formation of intricate and robust intermolecular networks. This is a key principle in supramolecular chemistry, where non-covalent interactions are harnessed to build complex architectures from molecular components. Molecules with similar amphiphilic characteristics are known to self-assemble in solution to form micelles, vesicles, or liquid crystals.

Future research could investigate the self-assembly behavior of this compound in various solvents. It could potentially act as a structuredirecting agent or a stabilizer for nanoparticles, where the amino group coordinates to a metal surface and the octyl chains provide a stabilizing hydrophobic layer. Its ability to participate in hydrogen bonding and hydrophobic interactions could be exploited in the design of functional gels (supramolecular gelators), stimuli-responsive materials, or as a component in novel drug delivery systems. The general principles of using polyamine structures to form complexes, as seen with azamacrocycles, highlight the potential for the amine functionality in coordination chemistry and material design. researchgate.net

The table below summarizes potential applications in this field.

Application Area Underlying Principle Potential Function of this compound
Nanoparticle Synthesis Surface functionalization and stabilization.Acts as a capping agent; the amine binds to the nanoparticle surface, and the octyl tail provides dispersibility in non-polar media.
Supramolecular Gels Self-assembly into fibrous networks that immobilize solvent.Forms extended hydrogen-bonded networks via its amino-alcohol headgroup, with hydrophobic interactions from the octyl tail.
Drug Delivery Systems Formation of micelles or vesicles to encapsulate therapeutic agents.The amphiphilic nature allows it to form core-shell structures in aqueous environments, encapsulating hydrophobic drugs.
Functional Coatings Modification of surface properties (e.g., hydrophobicity, biocompatibility).Forms self-assembled monolayers (SAMs) on substrates, altering surface energy and chemical reactivity.

Advanced Spectroscopic Characterization of Dynamic Processes

Understanding the behavior of this compound at the molecular level requires the use of advanced spectroscopic techniques. Future research will need to move beyond static characterization to probe the dynamic processes that govern its function, such as self-assembly kinetics, conformational changes, and intermolecular interactions.

Detailed Research Findings: Probing the dynamics of molecular systems is crucial for designing materials with specific properties. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR (COSY, NOESY), can elucidate through-bond and through-space correlations, providing insights into its solution-state conformation and the nature of aggregates.

To study faster dynamic processes, such as the kinetics of micelle formation or conformational fluctuations, time-resolved spectroscopic methods are essential. Techniques like fluorescence spectroscopy (using tagged analogues) or ultrafast laser spectroscopy could monitor changes in the molecular environment on timescales from picoseconds to seconds. Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) would be invaluable for characterizing the size, shape, and aggregation state of supramolecular assemblies in solution. These advanced methods provide a window into the kinetic and thermodynamic parameters that are critical for controlling material properties.

Technique Information Gained Research Question Addressed
2D NMR Spectroscopy (NOESY) Inter- and intramolecular distances, conformation.What is the preferred conformation in different solvents? How do molecules pack in a self-assembled state?
Dynamic Light Scattering (DLS) Hydrodynamic radius of particles/aggregates.What is the critical micelle concentration (CMC) and the size of the resulting aggregates?
Small-Angle X-ray Scattering (SAXS) Size, shape, and internal structure of assemblies.Are the aggregates spherical micelles, cylindrical rods, or lamellar vesicles?
Time-Resolved Fluorescence Spectroscopy Local environment polarity, rotational correlation times.How quickly do assemblies form or respond to external stimuli (e.g., pH, temperature)?
Fourier-Transform Infrared (FTIR) Spectroscopy Hydrogen bonding interactions.What is the extent and nature of hydrogen bonding in different states (solution vs. solid vs. gel)?

Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Applications

The convergence of materials science and artificial intelligence (AI) offers a powerful paradigm for accelerating the discovery and design of new molecules and materials. azom.comnih.gov For this compound, machine learning (ML) and AI can play a crucial role in predicting its behavior and guiding experimental efforts.

Detailed Research Findings: AI and ML are transforming materials research from a trial-and-error approach to a data-driven predictive science. azom.com ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of synthetic transformations, potentially identifying optimal conditions for the sustainable synthesis of this compound. nih.gov By analyzing molecular descriptors, these models can predict general chemical reactivity, helping to foresee potential side reactions or identify promising reaction pathways. nih.govrsc.org

Beyond synthesis, AI can predict the physicochemical properties and potential applications of this compound. For instance, graph neural networks (GNNs), which can directly process molecular structures, are being used to predict material properties with high accuracy. azom.com An AI model could be developed to screen for its potential as a surfactant, a corrosion inhibitor, or a component in ionic liquids by learning the structure-property relationships from existing materials databases. nih.gov This computational pre-screening significantly reduces the experimental workload, allowing researchers to focus on the most promising avenues. uva.nlmpie.de The development process involves acquiring data, using AI models for analysis, and then generating new material hypotheses for experimental validation. nih.gov

AI/ML Application Methodology Predicted Outcome for this compound Potential Impact
Reactivity Prediction Training neural networks on reaction databases. nih.govOptimal catalysts and conditions for synthesis; potential for polymerization or degradation.Acceleration of synthetic route development and discovery of new derivatives.
Property Prediction Using Graph Neural Networks (GNNs) and quantitative structure-property relationship (QSPR) models.Prediction of surfactant properties (CMC), solubility, and interaction with surfaces.Rapid screening for applications in materials science without initial synthesis.
Materials Discovery Generative models to design new molecules with desired properties.Design of novel amphiphiles based on the this compound scaffold with enhanced self-assembly or biological activity.De novo design of functional materials for targeted applications.
Mechanism Elucidation Combining AI with quantum mechanical calculations.Understanding the non-covalent interactions driving self-assembly or the mechanism of its catalytic activity in a given reaction.Providing fundamental insights to guide rational design of next-generation molecules.

Q & A

Q. What are the recommended methods for synthesizing 4-(octylamino)butan-1-ol with high purity for research purposes?

  • Methodological Answer : Synthesis can follow a reductive alkylation approach, similar to General Method B described for 4-(octylamino)phenol . Key steps include:
  • Reacting octylamine with a suitable aldehyde or ketone intermediate under controlled pH and temperature.
  • Purification via column chromatography or recrystallization to achieve >95% purity (validated by HPLC) .
  • Optimization of reaction time and stoichiometry to improve yields (e.g., 24% yield reported in analogous syntheses) .

Q. How should researchers handle and store this compound to ensure safety and stability in laboratory settings?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats to prevent skin/eye exposure. Avoid inhalation (refer to SDS for related butanol derivatives) .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hygroscopic degradation .

Q. Which analytical techniques are most effective for characterizing the structural identity and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H NMR and 13C^{13}C NMR to verify alkyl chain integration and hydroxyl/amino proton signals (e.g., δ 8.33 ppm for NH in analogous compounds) .
  • Purity Assessment : HPLC with UV detection (99% purity achievable via gradient elution) .
  • Physical Properties : Determine melting point, density, and solubility using standardized protocols .

Advanced Research Questions

Q. How can reaction kinetics be systematically studied for this compound in oxidation or reduction reactions?

  • Methodological Answer :
  • Design pseudo-first-order experiments with excess substrate, monitoring Cr(VI) reduction rates via UV-Vis spectroscopy (as done for butan-1-ol derivatives) .
  • Analyze kobsk_{obs} vs. [substrate] plots to establish reaction order and mechanism (e.g., first-order dependency observed in analogous alcohol systems) .

Q. What strategies can resolve discrepancies in reported biological activities or physicochemical properties of this compound across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under controlled humidity/temperature to assess environmental impacts on stability .
  • Data Harmonization : Cross-validate results using orthogonal techniques (e.g., GC-MS for volatile byproducts, LC-MS for non-volatile impurities) .
  • Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on solvent systems and purity thresholds .

Q. In designing experiments to investigate the compound’s interactions with biological targets, what in vitro and in vivo models are recommended?

  • Methodological Answer :
  • In Vitro : Use electrophysiological assays (e.g., GC/EAD for pheromone-like activity) to detect antennal responses in insect models .
  • In Vivo : Conduct olfactometer bioassays with dose-response curves (e.g., 0.1–10 μg/μL) to evaluate attraction/repellency effects .
  • Mechanistic Studies : Combine with transcriptomics to identify receptor-binding pathways .

Notes on Data Contradictions and Experimental Design

  • Contradictory Solubility Data : If solubility values conflict, repeat measurements in standardized solvents (e.g., water, DMSO) using dynamic light scattering (DLS) to assess aggregation .
  • Variable Biological Efficacy : Test compound batches for trace impurities (e.g., alkylamine byproducts) via LC-MS and correlate with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.